molecular formula C12H11NO2 B8544482 Methyl 1-cyanoindan-4-carboxylate

Methyl 1-cyanoindan-4-carboxylate

Cat. No.: B8544482
M. Wt: 201.22 g/mol
InChI Key: DLHFEDCGWFGLOM-UHFFFAOYSA-N
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Description

Methyl 1-cyanoindan-4-carboxylate is a bicyclic organic compound featuring an indan core (a fused benzene and cyclopentane ring) substituted with a cyano group at the 1-position and a methyl ester at the 4-position. Its molecular framework combines aromatic and aliphatic characteristics, making it a versatile intermediate in synthetic chemistry. The compound’s reactivity is influenced by the electron-withdrawing cyano group and the ester moiety, which may enhance its participation in nucleophilic substitutions or cycloaddition reactions.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 1-cyano-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)11-4-2-3-9-8(7-13)5-6-10(9)11/h2-4,8H,5-6H2,1H3

InChI Key

DLHFEDCGWFGLOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCC2C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest analogs include (R)-Methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate () and Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate (). Key differences lie in their core structures and substituent arrangements:

Compound Name Core Structure Cyano Position Ester Position Molecular Formula Molecular Weight (Da) CAS Number
Methyl 1-cyanoindan-4-carboxylate Indan (fused rings) 1 4 C₁₂H₁₁NO₂ 201.22 Not provided
(R)-Methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate Indoline (saturated N-heterocycle) 1 (cyanomethyl) 4 C₁₄H₁₆N₂O₂ 244.29 Not provided
Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate Piperidine 4 4 C₁₅H₁₈N₂O₂ 258.32 1817003-33-0

Key Observations :

  • The 1-cyano group in the target compound vs. the 4-cyano group in the piperidine analog may lead to divergent electronic effects, altering solubility and reactivity .

Physicochemical Properties

While direct data on this compound are sparse, inferences can be drawn from related methyl esters and cyano-substituted compounds:

  • LogP (Partition Coefficient): Methyl esters of similar molecular weights (e.g., methyl salicylate in ) exhibit LogP values between 1.5–2.5, suggesting moderate hydrophobicity. The cyano group may lower LogP slightly due to its polar nature .
  • Solubility: The indan core’s aromaticity may reduce water solubility compared to aliphatic analogs like Methyl 3-aminocyclopentanecarboxylate (), which has higher polarity due to the amine group .

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